molecular formula C21H22N4O2S B2640099 2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide CAS No. 869345-20-0

2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide

Cat. No.: B2640099
CAS No.: 869345-20-0
M. Wt: 394.49
InChI Key: JBAJLDQKPUMRCY-UHFFFAOYSA-N
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Description

2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a complex organic compound that features an imidazole ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the sulfanyl group and finally the acetamide moiety. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The sulfanyl group can participate in redox reactions, while the acetamide moiety can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
  • 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Uniqueness

2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring, sulfanyl group, and acetamide moiety make it versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-14-4-5-15(2)19(12-14)25-11-10-22-21(25)28-13-20(27)24-18-8-6-17(7-9-18)23-16(3)26/h4-12H,13H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAJLDQKPUMRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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